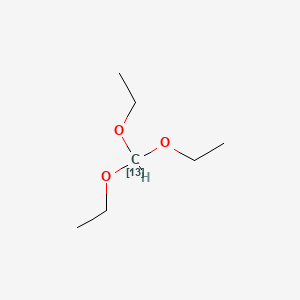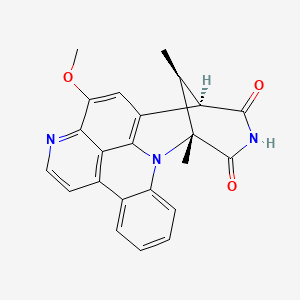![molecular formula C12H11NO B569369 3,7,8,9-テトラヒドロ-6H-ベンゾ[e]インドール-6-オン CAS No. 1092348-45-2](/img/structure/B569369.png)
3,7,8,9-テトラヒドロ-6H-ベンゾ[e]インドール-6-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
神経薬理学
この化合物は、ドーパミン受容体に作用する分子と構造的に類似しています。 パーキンソン病、高プロラクチン血症、その他のドーパミン関連疾患などの中枢神経系の疾患の治療法の研究に役立つ可能性があります .
内分泌学
ドーパミン受容体に対するその活性から、この化合物は、ドーパミンが調節作用を担っている、乳汁分泌過多症や無月経などのホルモン異常の研究において重要になる可能性があります .
循環器研究
類似の構造を持つ化合物は、高血圧の治療に使用されてきました。 この化合物は、血圧調節への潜在的な影響について調査することができます .
代謝性疾患
この化合物は、インスリン調節や成長ホルモン活性に影響を与える可能性がある、糖尿病や巨人症などの代謝性疾患に関連する研究に使用される可能性があります .
酵素阻害
インドール誘導体は、糖尿病合併症に関与するアルドース還元酵素などの酵素の阻害剤として研究されてきました。 この化合物は、同様の阻害特性について調査することができます .
プロテオミクス研究
この化合物は、プロテオミクス研究のために特別に購入できます。これは、さまざまな生物学的システムにおけるタンパク質の発現と機能の研究におけるその使用を示しています .
化学的特性分析
研究者は、さまざまな環境におけるその挙動を理解するために不可欠な、融点、沸点、分子構造などのこの化合物の物理化学的特性を研究することもできます .
製薬開発
最後に、その生化学的特性により、この化合物は、徹底的な研究と試験の後、新しい医薬品の開発に使用される可能性があります .
Safety and Hazards
生化学分析
Biochemical Properties
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its dopamine-receptor stimulating activity, which makes it useful in treating central nervous system disorders such as Parkinsonism and hypertension . The nature of these interactions often involves binding to specific receptor sites, thereby modulating the activity of these receptors and influencing downstream signaling pathways.
Cellular Effects
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can alter neurotransmitter release and uptake, impacting neuronal communication and function . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
The mechanism of action of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to dopamine receptors, stimulating their activity and leading to increased dopamine signaling . This can result in the activation of downstream signaling cascades that regulate various physiological processes. Additionally, it may inhibit or activate specific enzymes involved in neurotransmitter synthesis and degradation, further modulating cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as improved dopamine signaling and reduced symptoms of central nervous system disorders . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruptions in normal cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. For example, it may influence the activity of enzymes such as monoamine oxidase, which is involved in the breakdown of dopamine . This interaction can affect metabolic flux and alter the levels of metabolites within cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For instance, its presence in the cytoplasm or nucleus can influence gene expression and signal transduction pathways.
特性
IUPAC Name |
3,7,8,9-tetrahydrobenzo[e]indol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-3-1-2-8-9-6-7-13-11(9)5-4-10(8)12/h4-7,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWTQDCLWWUDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CN3)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine](/img/structure/B569286.png)



![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

